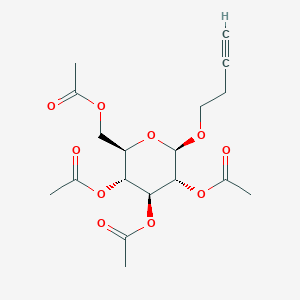
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to an oxazol-5-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol typically involves the reaction of 2,6-dimethoxyphenyl derivatives with appropriate reagents to form the oxazol-5-ol ring. One common method involves the use of aryl-lithium derivatives for the preparation of highly substituted diphenylmethanol, which is then converted to the desired oxazol-5-ol compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents to modify the oxazol-5-ol ring.
Substitution: Substitution reactions involve the replacement of functional groups on the phenyl ring or the oxazol-5-ol ring.
Common Reagents and Conditions
Common reagents used in these reactions include laccases for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
Major products formed from these reactions include biphenyl derivatives, reduced oxazol-5-ol compounds, and substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a substrate in various organic synthesis reactions and as a reagent in mass spectrometry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its oxidation by laccases involves the formation of a radical intermediate, which then undergoes further reactions to form the final product . The compound’s effects on biological systems may involve inhibition of specific enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol include:
- Tris(2,6-dimethoxyphenyl)methyl carbenium ion
- Tris(2,6-dimethoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)antimony diazide
Uniqueness
This compound is unique due to its oxazol-5-ol ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
3-(2,6-dimethoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11NO4/c1-14-8-4-3-5-9(15-2)11(8)7-6-10(13)16-12-7/h3-6,12H,1-2H3 |
Clé InChI |
GZXCCTPYGWDBDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC(=O)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


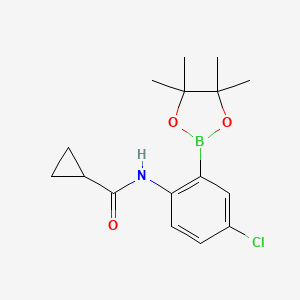
![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)

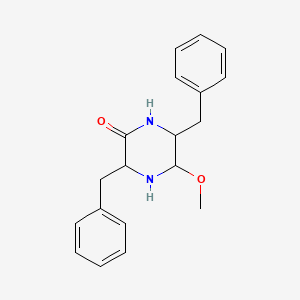
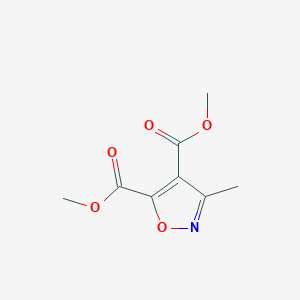
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

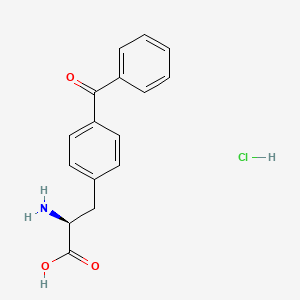
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
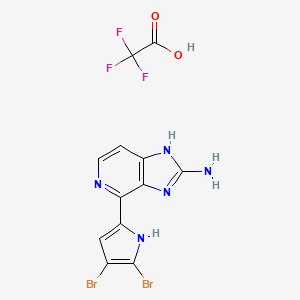
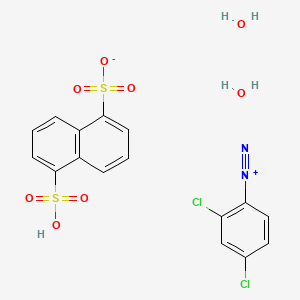
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)

